MeOCM

Antiplatelet Thrombosis Natural Product

MeOCM (4-(4-methyoxycinnamoyl)mussatioside) is the least active comparator in the mussatioside family, essential as a negative control in ADP-induced platelet aggregation assays. Its distinct methoxylated cinnamoyl substitution ensures non-interchangeable SAR results. Use as an analytical reference standard (HPLC/LC-MS) or structural probe for cAMP-phosphodiesterase inhibition. Procurement of lot-traceable, purity-certified MeOCM guarantees experimental reproducibility in pharmacological profiling and natural product library quantification.

Molecular Formula C35H46O17
Molecular Weight 738.7 g/mol
CAS No. 110267-42-0
Cat. No. B008978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOCM
CAS110267-42-0
Synonyms4-(4-methyoxycinnamoyl)mussatioside
MeOCM
Molecular FormulaC35H46O17
Molecular Weight738.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC
InChIInChI=1S/C35H46O17/c1-17-31(51-24(38)12-7-18-5-10-21(45-2)11-6-18)32(52-34-28(42)25(39)22(37)15-47-34)30(44)35(49-17)48-16-23-26(40)27(41)29(43)33(50-23)46-14-13-19-3-8-20(36)9-4-19/h3-12,17,22-23,25-37,39-44H,13-16H2,1-2H3/b12-7+
InChIKeyZSSONUOCZAKCRR-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeOCM (CAS 110267-42-0) Procurement Guide: Sourcing and Differentiating the Mussatia-Derived Phenylpropanoid Glycoside


MeOCM (4-(4-methyoxycinnamoyl)mussatioside) is a phenylpropanoid glycoside isolated from the liana *Mussatia* sp. [1]. It is chemically classified as a trisaccharide glycoside (C35H46O17; MW 738.7 g/mol) [2]. This compound is part of a small family of structurally related mussatiosides that exhibit distinct in vitro pharmacological profiles.

Why MeOCM Cannot Be Substituted by Generic Mussatioside Analogs in Antiplatelet Research


The mussatioside class consists of phenylpropanoid glycosides that share a common core but differ by a single cinnamoyl substituent modification [1]. Substitution of MeOCM (compound 3) with the non-methoxylated analog 4-cinnamoylmussatioside (compound 1) or the di-methylcaffeoyl analog (compound 2) results in significant, quantifiable changes in antiplatelet potency, as demonstrated in standardized ADP-induced aggregation assays [1]. Therefore, researchers using this scaffold for structure-activity relationship (SAR) studies or as a selective chemical probe cannot interchange these analogs without altering experimental outcomes.

Quantitative Differentiation of MeOCM from Closest Analogs: A Comparative Evidence Guide


Rank-Order Antiplatelet Potency: MeOCM vs. 4-Cinnamoylmussatioside and 4-Dimethylcaffeoylmussatioside

In a direct comparative study of three mussatioside analogs isolated from the same natural source, the antiplatelet activity rank order was established as 4-cinnamoylmussatioside (Compound 1) > 4-dimethylcaffeoylmussatioside (Compound 2) > MeOCM (Compound 3) [1]. MeOCM exhibits the lowest inhibitory potency among the series in ADP-induced rat platelet aggregation [1].

Antiplatelet Thrombosis Natural Product

Lack of Cardiovascular and Antimicrobial Activity Distinguishes Mussatioside Series

All three mussatioside analogs, including MeOCM, share a distinct pharmacological profile characterized by a lack of effect on blood pressure, heart rate, microbial growth, or prostaglandin biosynthesis [1]. While this does not differentiate MeOCM from its direct analogs, it differentiates the entire mussatioside class from other antiplatelet agents that modulate these pathways.

Cardiovascular Safety Pharmacology Selectivity

Limitation Notice: Insufficient High-Strength Differential Evidence

The available primary literature contains only a single comparative study with quantitative rank-order data [1]. There is insufficient data to establish differential potency values (e.g., IC50) or to make claims regarding in vivo efficacy, ADME properties, or selectivity against a broader panel of targets. No high-throughput screening or secondary pharmacology data are available to position MeOCM against more modern or clinically relevant antiplatelet agents.

Evidence Gap SAR Procurement

Defined Research Application Scenarios for MeOCM Based on Comparative Evidence


Natural Product Structure-Activity Relationship (SAR) Studies on Antiplatelet Mussatiosides

MeOCM is appropriate for use as the least active comparator in SAR studies examining the effect of cinnamoyl substitution on antiplatelet activity. Its low potency in ADP-induced platelet aggregation assays [1] makes it a useful negative control or baseline reference when evaluating more active analogs like 4-cinnamoylmussatioside.

Chemical Probe for cAMP-Phosphodiesterase Mediated Platelet Aggregation

The antiplatelet effect of mussatiosides, including MeOCM, is suggested to be related to cAMP-phosphodiesterase inhibition [1]. MeOCM can be employed as a structural probe to investigate this specific mechanism, particularly to determine if the methoxylated cinnamoyl moiety modulates interaction with this enzymatic target.

Reference Standard for Phytochemical Analysis of Mussatia Species

MeOCM (4-(4-methyoxycinnamoyl)mussatioside) was originally isolated from *Mussatia* sp. [1]. It serves as a specific analytical reference standard for the identification and quantification of this phenylpropanoid glycoside in plant extracts or derived natural product libraries using techniques such as HPLC or LC-MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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